Acidity Differentiation via pKa
2-Acetyl-3-oxobutanoic acid exhibits a predicted pKa of 2.32±0.34, compared to the experimentally determined pKa of 3.58 for acetoacetic acid (3-oxobutanoic acid), the simplest beta-keto acid lacking the α-acetyl substituent [1]. This pKa difference of approximately 1.26 log units corresponds to roughly 18-fold greater acid strength for the target compound. The enhanced acidity is attributed to the electron-withdrawing effect of the additional α-acetyl carbonyl, which stabilizes the conjugate base through extended enolate delocalization across both carbonyl groups . Note: the target compound pKa is a computational prediction (ACD/Labs); experimental determination has not been located in the open literature as of the search date.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.32±0.34 (predicted, ACD/Labs) |
| Comparator Or Baseline | Acetoacetic acid (3-oxobutanoic acid, CAS 541-50-4): pKa = 3.58 (experimental, at 18°C) |
| Quantified Difference | ΔpKa ≈ 1.26 (target is ~18× more acidic) |
| Conditions | Predicted value (target) vs. experimental value (comparator) at 18°C in aqueous solution |
Why This Matters
A pKa shift of >1 unit changes the predominant ionization state at physiological and formulation-relevant pH values (e.g., at pH 4, the target is >95% ionized versus ~70% for acetoacetic acid), directly impacting solubility, membrane permeability, metal salt formation, and buffer compatibility in both research and industrial processes.
- [1] Acetoacetic acid. Wikipedia. pKa 3.58 (at 18°C). https://en.wikipedia.org/wiki/Acetoacetic_acid (accessed 2026-05-07). View Source
